
3-(1-methyl-2-oxo-2-phenylethoxy)-2-cyclohexen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-methyl-2-oxo-2-phenylethoxy)-2-cyclohexen-1-one is a chemical compound with a unique structure that combines a cyclohexenone ring with a phenylpropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-2-oxo-2-phenylethoxy)-2-cyclohexen-1-one typically involves the reaction of cyclohexenone with 1-phenylpropan-2-one under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The exact conditions, such as temperature and solvent, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-2-oxo-2-phenylethoxy)-2-cyclohexen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(1-methyl-2-oxo-2-phenylethoxy)-2-cyclohexen-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism by which 3-(1-methyl-2-oxo-2-phenylethoxy)-2-cyclohexen-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that play a role in various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione
- 3-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]propanoic acid
Uniqueness
3-(1-methyl-2-oxo-2-phenylethoxy)-2-cyclohexen-1-one is unique due to its combination of a cyclohexenone ring and a phenylpropanone moiety. This structure imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C15H16O3 |
|---|---|
Molecular Weight |
244.28g/mol |
IUPAC Name |
3-(1-oxo-1-phenylpropan-2-yl)oxycyclohex-2-en-1-one |
InChI |
InChI=1S/C15H16O3/c1-11(15(17)12-6-3-2-4-7-12)18-14-9-5-8-13(16)10-14/h2-4,6-7,10-11H,5,8-9H2,1H3 |
InChI Key |
XQVMTCUBXOWIPO-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CC=CC=C1)OC2=CC(=O)CCC2 |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)OC2=CC(=O)CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


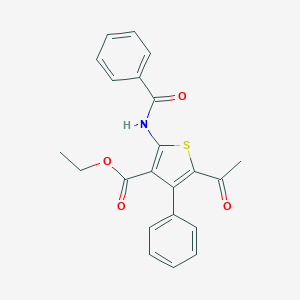
![N'-{4-[(5-methoxy-1-benzofuran-3-yl)carbonyl]phenyl}-N,N-dimethylethanimidamide](/img/structure/B421159.png)
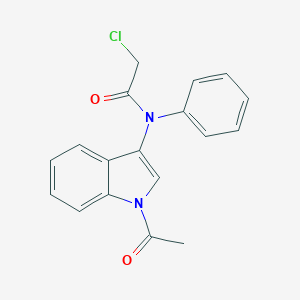
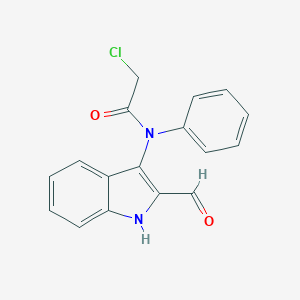
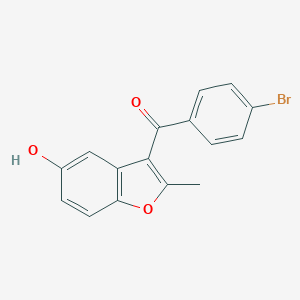
![1,2-Cyclohexanedione 1-{[4-(cyclohexyloxy)phenyl]hydrazone}](/img/structure/B421166.png)
![(4-fluorophenyl)(3-pyridinyl)methanone O-[2-(dimethylamino)ethyl]oxime](/img/structure/B421167.png)
![1-chloro-3-(5,5-dimethyl-3-phenyl-4,5-dihydropyrazolo[4,3-a]carbazol-10(3H)-yl)-2-propanol](/img/structure/B421169.png)
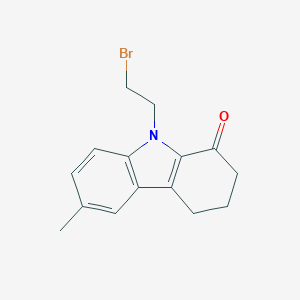
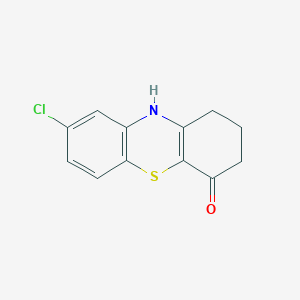
![4-decyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine](/img/structure/B421174.png)
![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)decanamide](/img/structure/B421175.png)
![N-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-iodobenzamide](/img/structure/B421176.png)
![N-(1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)adamantane-1-carboxamide](/img/structure/B421177.png)
